PBFI

Descripción

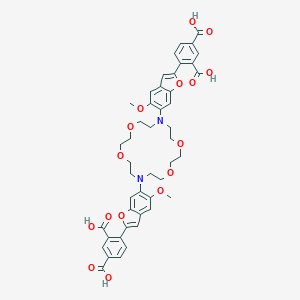

The exact mass of the compound 4-[6-[16-[2-(2,4-Dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-[6-[16-[2-(2,4-dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H46N2O16/c1-57-41-23-29-21-39(31-5-3-27(43(49)50)19-33(31)45(53)54)63-37(29)25-35(41)47-7-11-59-15-17-61-13-9-48(10-14-62-18-16-60-12-8-47)36-26-38-30(24-42(36)58-2)22-40(64-38)32-6-4-28(44(51)52)20-34(32)46(55)56/h3-6,19-26H,7-18H2,1-2H3,(H,49,50)(H,51,52)(H,53,54)(H,55,56) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQMJMHTHWYNIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(O2)C3=C(C=C(C=C3)C(=O)O)C(=O)O)N4CCOCCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)O)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H46N2O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401216 |

Source

|

| Record name | 4-[6-[16-[2-(2,4-dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

882.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124549-11-7 |

Source

|

| Record name | 4-[6-[16-[2-(2,4-dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to PBFI: The Ratiometric Fluorescent Indicator for Intracellular Potassium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-binding benzofuran isophthalate (PBFI) is a fluorescent dye extensively utilized in cellular biology and drug development to measure the concentration of intracellular potassium ions (K⁺)[1]. As a ratiometric indicator, this compound offers significant advantages for quantitative analysis by minimizing the impact of experimental variables such as dye concentration, photobleaching, and cell thickness[2][3]. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application.

This compound itself is a membrane-impermeable molecule. For intracellular applications, its acetoxymethyl (AM) ester derivative, this compound-AM, is used. This compound-AM is a cell-permeable compound that, once inside the cell, is cleaved by intracellular esterases to release the active, membrane-impermeant this compound probe.

Mechanism of Action

This compound's utility as a potassium indicator lies in the spectral shift it undergoes upon binding to K⁺ ions. This ratiometric behavior allows for the determination of intracellular K⁺ concentration by measuring the ratio of fluorescence intensities at two different excitation wavelengths.

-

K⁺-free this compound: When not bound to potassium, this compound is optimally excited at approximately 380 nm[2][3].

-

K⁺-bound this compound: Upon binding to potassium, the excitation maximum of this compound shifts to a shorter wavelength, around 340 nm[2][3].

The fluorescence emission for both forms is typically measured at around 505 nm[2][3]. By calculating the ratio of the fluorescence intensity at 340 nm to that at 380 nm, a quantitative measure of the intracellular K⁺ concentration can be obtained after proper calibration.

Quantitative Data

Photophysical Properties

| Property | Value | Reference |

| Excitation Wavelength (K⁺-bound) | ~340 nm | [2][3] |

| Excitation Wavelength (K⁺-free) | ~380 nm | [2][3] |

| Emission Wavelength | ~505 nm | [2][3] |

| Fluorescence Quantum Yield (Φ) | Not Reported | |

| Molar Extinction Coefficient (ε) | Not Reported |

Binding and Selectivity

| Property | Value | Reference |

| Dissociation Constant (Kd) for K⁺ | ~4-5 mM | |

| Selectivity | 1.5 times more selective for K⁺ over Na⁺ | [2][3] |

Experimental Protocols

Preparation of this compound-AM Stock Solution

Objective: To prepare a concentrated stock solution of this compound-AM for loading into cells.

Materials:

-

This compound-AM

-

Anhydrous Dimethyl sulfoxide (DMSO)

Protocol:

-

Allow the vial of this compound-AM and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound-AM at a concentration of 1-10 mM in anhydrous DMSO. For example, to make a 1 mM stock solution from a 50 µg vial of this compound-AM (MW: ~1171 g/mol ), add approximately 42.7 µL of DMSO.

-

Vortex the solution thoroughly to ensure the this compound-AM is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Cell Loading with this compound-AM

Objective: To load live cells with this compound-AM for subsequent measurement of intracellular K⁺.

Materials:

-

This compound-AM stock solution (from 4.1)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, to prevent dye extrusion)

Protocol:

-

Prepare a loading buffer by diluting the this compound-AM stock solution into HBSS to a final concentration of 2-10 µM.

-

To aid in the dispersion of the nonpolar this compound-AM in the aqueous loading buffer, add an equal volume of 20% Pluronic F-127 solution to the this compound-AM stock solution before diluting it in the buffer. The final concentration of Pluronic F-127 should be around 0.02-0.04%.

-

(Optional) To inhibit the activity of organic anion transporters that can extrude the dye from the cells, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

-

Remove the cell culture medium and wash the cells once with HBSS.

-

Add the this compound-AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type.

-

After incubation, wash the cells twice with fresh HBSS to remove any extracellular dye.

-

Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the this compound-AM to this compound.

-

The cells are now ready for fluorescence imaging.

In Situ Calibration of this compound

Objective: To generate a calibration curve to correlate the this compound fluorescence ratio with the intracellular K⁺ concentration. This is a critical step for accurate quantification.

Materials:

-

This compound-loaded cells (from 4.2)

-

Calibration buffers with varying known K⁺ concentrations (and corresponding Na⁺ concentrations to maintain osmolarity).

-

Ionophores (e.g., a combination of nigericin and valinomycin) to equilibrate intracellular and extracellular K⁺ concentrations.

Protocol:

-

Prepare a series of calibration buffers with known K⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM). Maintain a constant total concentration of K⁺ and Na⁺ (e.g., 150 mM) to preserve osmolarity.

-

Add a mixture of nigericin (e.g., 5-10 µM) and valinomycin (e.g., 5-10 µM) to each calibration buffer. These ionophores will permeabilize the cell membrane to K⁺ and H⁺, allowing the intracellular K⁺ concentration to equilibrate with the extracellular concentration.

-

Expose the this compound-loaded cells to each calibration buffer sequentially, starting from the lowest K⁺ concentration.

-

For each calibration point, acquire fluorescence images at excitation wavelengths of 340 nm and 380 nm (with emission at 505 nm).

-

Calculate the ratio of the fluorescence intensities (F340/F380) for several cells at each K⁺ concentration.

-

Plot the average fluorescence ratio against the corresponding K⁺ concentration to generate a calibration curve.

-

Fit the data to a suitable equation (e.g., the Grynkiewicz equation) to determine the parameters needed to convert experimental ratios to K⁺ concentrations.

Visualizations

This compound-AM Loading and Activation Workflow

Caption: Workflow of this compound-AM loading and activation within a cell.

Ratiometric Measurement Principle

Caption: Principle of ratiometric potassium measurement using this compound.

References

A Technical Guide to the Mechanism of Action of PBFI for Potassium Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-Binding Benzofuran Isophthalate (PBFI) is a fluorescent indicator widely used for the determination of intracellular potassium (K+) concentrations.[1] As a ratiometric dye, this compound offers distinct advantages for quantitative measurements, as it can minimize effects such as photobleaching, heterogeneous dye loading, and variations in cell morphology.[2][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailed experimental protocols, and key quantitative data for its application in research and drug development.

Core Mechanism of Action

This compound is a UV-excitable, green fluorescent indicator that exhibits a spectral shift upon binding to potassium ions.[2] The fundamental mechanism relies on the change in the electronic properties of the fluorophore upon chelation of K+. The unbound form of this compound has an excitation maximum at approximately 380 nm, while the K+-bound form has an excitation maximum at around 340 nm.[2] Both forms have an emission maximum at approximately 505 nm.[2][4] This dual excitation property allows for ratiometric measurement of K+ concentration by calculating the ratio of the fluorescence intensity at 340 nm to that at 380 nm.

The binding of K+ to this compound is a reversible process that can be described by the law of mass action. The dissociation constant (Kd) is a critical parameter that defines the concentration of K+ at which half of the this compound molecules are bound to the ion. It is important to note that the Kd of this compound is sensitive to the presence of other ions, particularly sodium (Na+).[5]

Quantitative Data

The following table summarizes the key quantitative parameters of this compound for potassium sensing.

| Parameter | Value | Conditions | Reference |

| Excitation Maximum (K+-bound) | ~340 nm | Intracellular measurements | [2] |

| Excitation Maximum (K+-free) | ~380 nm | Intracellular measurements | [2] |

| Emission Maximum | ~505 nm | [2][4] | |

| Dissociation Constant (Kd) for K+ | 5.1 mM | In the absence of Na+ | [5][6] |

| Dissociation Constant (Kd) for K+ | 44 mM | In solutions with a combined Na+ and K+ concentration of 135 mM | [5][6] |

| Dissociation Constant (Kd) for K+ | 113 mM | Intracellular calibration in mesangial cells | [7] |

| Selectivity (K+ over Na+) | ~1.5-fold | [2][5] | |

| pKd | 2.2 | In aqueous solution at pH 7.2 | [1] |

| pKd * (excited state) | -0.7 | In aqueous solution at pH 7.2 | [1] |

| Deactivation rate constant (K+-free, k01) | 1.1 x 10⁹ s⁻¹ | Room temperature, aqueous solution, pH 7.2 | [1] |

| Deactivation rate constant (K+-bound, k02) | 1.8 x 10⁹ s⁻¹ | Room temperature, aqueous solution, pH 7.2 | [1] |

| Second-order binding rate constant (k21) | 2.7 x 10⁸ M⁻¹s⁻¹ | Room temperature, aqueous solution, pH 7.2 | [1] |

| First-order dissociation rate constant (k12) | 1.4 x 10⁹ s⁻¹ | Room temperature, aqueous solution, pH 7.2 | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potassium sensing mechanism of this compound and a typical experimental workflow for its use in intracellular measurements.

Caption: this compound Potassium Sensing Mechanism.

Caption: Experimental Workflow for Intracellular K⁺ Measurement using this compound.

Experimental Protocols

This compound-AM Loading in Cultured Cells

This protocol provides a general guideline for loading the acetoxymethyl (AM) ester form of this compound into cultured cells.[2][7] Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.

Materials:

-

This compound-AM (Potassium-binding Benzofuran Isophthalate, Acetoxymethyl ester)

-

Pluronic F-127

-

Probenecid (optional)

-

HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable assay buffer (pH 7.2-7.4)

-

Cultured cells on coverslips or in microplates

Procedure:

-

Prepare Loading Solution:

-

Allow all reagents to warm to room temperature.

-

Prepare a stock solution of this compound-AM in anhydrous DMSO.

-

In a conical tube, add the desired volume of assay buffer.

-

Add Pluronic F-127 to the assay buffer to a final concentration of 0.02-0.04% (w/v) to aid in dye dispersion.[2]

-

(Optional) Add probenecid to a final concentration of 1-2.5 mM to inhibit anion transporters and improve intracellular dye retention.[2]

-

Add the this compound-AM stock solution to the assay buffer to achieve the final desired loading concentration (e.g., 5 µM).[7] Vortex briefly to mix.

-

-

Cell Loading:

-

De-esterification:

-

After loading, wash the cells with fresh assay buffer to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the this compound-AM by intracellular esterases, which traps the active this compound inside the cells.

-

In Situ Calibration of Intracellular this compound

Due to the influence of the intracellular environment on the fluorescence properties of this compound, in situ calibration is crucial for accurate quantification of intracellular K+ concentrations.[7][8] This protocol uses ionophores to equilibrate intracellular and extracellular K+ concentrations.

Materials:

-

This compound-loaded cells

-

Calibration buffers with varying known K+ concentrations (and a constant ionic strength, often maintained by substituting Na+ for K+)

-

Valinomycin (a K+ ionophore)

-

Nigericin (a K+/H+ antiporter)

Procedure:

-

Prepare a series of calibration buffers with known K+ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM). The sum of [K+] and [Na+] should be kept constant to maintain osmolarity and ionic strength.[5]

-

Add valinomycin (e.g., 5-10 µM) and nigericin (e.g., 5-10 µM) to the this compound-loaded cells.[7] These ionophores will clamp the intracellular K+ concentration to the extracellular K+ concentration.

-

Sequentially perfuse the cells with the different calibration buffers.

-

For each calibration buffer, measure the fluorescence intensity at 505 nm with excitation at 340 nm and 380 nm.

-

Calculate the fluorescence ratio (F340/F380) for each known K+ concentration.

-

Plot the fluorescence ratio against the K+ concentration to generate a calibration curve. This curve can then be used to convert the fluorescence ratios from experimental cells into intracellular K+ concentrations.

Conclusion

This compound remains a valuable tool for the measurement of intracellular potassium concentrations. Its ratiometric properties provide a robust method for quantification. However, researchers must be mindful of its modest selectivity against sodium and the necessity for careful in situ calibration to obtain accurate results. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this compound in a variety of research and development settings.

References

- 1. Photophysics of the fluorescent K+ indicator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. Vesicle-Based Sensors for Extracellular Potassium Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Regulation of intracellular potassium in mesangial cells: a fluorescence analysis using the dye, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Challenge | Open Access Kent State (OAKS) [oaks.kent.edu]

A Technical Guide to the Spectral Properties of PBFI Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-binding benzofuran isophthalate (PBFI) is a fluorescent indicator widely utilized for the determination of intracellular potassium (K⁺) concentrations.[1] As a ratiometric dye, this compound offers distinct advantages for quantitative imaging applications by minimizing the effects of photobleaching, variations in dye loading, and cell morphology.[2][3] This guide provides an in-depth overview of the core spectral properties of this compound, detailed experimental protocols for its use, and visualizations of its mechanism and experimental workflow.

Core Spectral and Physicochemical Properties

The utility of this compound as a potassium indicator is defined by its key spectral and binding characteristics. Upon binding to K⁺, the fluorescence emission of this compound increases.[4] This property, combined with a shift in its excitation spectrum, allows for ratiometric measurement of K⁺ concentrations. The key quantitative parameters of this compound are summarized in the table below.

| Property | Value | Notes |

| Excitation Wavelength (K⁺-bound) | ~340 nm | Excitation maximum for the potassium-bound form of this compound.[2][3] |

| Excitation Wavelength (K⁺-free) | ~380 nm | Excitation maximum for the potassium-free form of this compound.[2][3] |

| Emission Wavelength | ~505 nm | The peak fluorescence emission is observed around this wavelength.[2][3][4] |

| Dissociation Constant (Kd) for K⁺ | ~4-5 mM | This value can be influenced by the presence of other ions, such as sodium.[4][5][6] |

| Selectivity | ~1.5 times more selective for K⁺ over Na⁺ | While selective, there is some cross-sensitivity with sodium ions.[2][3] |

| Quantum Yield (Φ) | Not explicitly reported in reviewed literature. The AM ester form is noted to have weak fluorescence, suggesting a potentially low quantum yield. | The quantum yield is a measure of the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed. |

| Molar Extinction Coefficient (ε) | Not explicitly reported in reviewed literature. | This value represents the light-absorbing capacity of the dye at a specific wavelength. |

Mechanism of Action

This compound is a fluorescent ion indicator that operates on the principle of a change in its quantum yield upon binding to its target ion, potassium. In its unbound state, the fluorescence of this compound is significantly quenched. When this compound binds to a potassium ion, this quenching is relieved, leading to a substantial increase in fluorescence intensity. This mechanism allows for the sensitive detection of changes in intracellular potassium concentrations.

Caption: Mechanism of this compound fluorescence upon potassium binding.

Experimental Protocols

Accurate measurement of intracellular K⁺ using this compound requires careful attention to the experimental protocol, from dye loading to data acquisition and calibration.

This compound-AM Loading Protocol for Live Cells

The acetoxymethyl (AM) ester form of this compound is used for loading the dye into live cells. The nonpolar AM groups facilitate passage across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now polar, potassium-sensitive form of this compound in the cytoplasm.[6]

Materials:

-

This compound, AM (Potassium-binding benzofuran isophthalate, acetoxymethyl ester)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic® F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional)

Procedure:

-

Prepare a this compound-AM Stock Solution: Dissolve this compound, AM in anhydrous DMSO to a final concentration of 1-5 mM.

-

Prepare a Pluronic F-127 Stock Solution: Prepare a 10-20% (w/v) solution of Pluronic F-127 in DMSO.

-

Prepare the Loading Buffer:

-

For a final this compound-AM concentration of 2-10 µM, dilute the this compound-AM stock solution into HBSS or your desired buffer.

-

Add the Pluronic F-127 stock solution to the loading buffer for a final concentration of 0.02-0.04%. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble this compound-AM.

-

(Optional) Add probenecid to the loading buffer at a final concentration of 1-2.5 mM. Probenecid is an anion-exchange inhibitor that can reduce the leakage of the de-esterified dye from the cells.

-

-

Cell Loading:

-

Remove the cell culture medium and wash the cells with HBSS.

-

Add the loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.

-

-

Wash: After incubation, wash the cells 2-3 times with fresh HBSS to remove extracellular dye.

-

De-esterification: Incubate the cells in HBSS for an additional 30 minutes to allow for complete de-esterification of the this compound-AM by intracellular esterases.

Caption: Experimental workflow for loading cells with this compound-AM.

Ratiometric Fluorescence Measurement

The ratiometric measurement of this compound fluorescence is key to obtaining accurate quantitative data on intracellular K⁺ concentrations. This is achieved by alternating the excitation wavelength between the isosbestic point (a wavelength at which the fluorescence is independent of ion concentration, though for this compound two excitation wavelengths corresponding to the bound and free forms are typically used) and the K⁺-sensitive wavelength, while measuring the emission at a single wavelength. The ratio of the fluorescence intensities at the two excitation wavelengths is then used to determine the K⁺ concentration.

Instrumentation:

-

A fluorescence microscope or plate reader equipped with excitation filters for ~340 nm and ~380 nm, and an emission filter for ~505 nm.

Procedure:

-

Excite the this compound-loaded cells alternately at ~340 nm and ~380 nm.

-

Collect the fluorescence emission at ~505 nm for each excitation wavelength.

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F₃₄₀/F₃₈₀).

-

This ratio is then used in conjunction with a calibration curve to determine the intracellular K⁺ concentration.

In Situ Calibration

For accurate quantification of intracellular K⁺, an in situ calibration is essential. This is because the spectral properties of this compound can be influenced by the intracellular environment. A common method for in situ calibration involves the use of ionophores to equilibrate the intracellular and extracellular K⁺ concentrations.

Materials:

-

Calibration buffers with varying known K⁺ concentrations (and typically a constant concentration of Na⁺ to mimic physiological conditions).

-

Valinomycin (a K⁺ ionophore).

-

Nigericin (a K⁺/H⁺ exchanger, often used in conjunction with valinomycin to clamp intracellular pH).

Procedure:

-

Prepare a series of calibration buffers with varying K⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM K⁺) and a constant Na⁺ concentration.

-

Treat this compound-loaded cells with valinomycin (and nigericin) in each of the calibration buffers. This will equilibrate the intracellular and extracellular K⁺ concentrations.

-

Measure the F₃₄₀/F₃₈₀ ratio for each known K⁺ concentration.

-

Plot the F₃₄₀/F₃₈₀ ratio against the K⁺ concentration to generate a calibration curve.

-

This calibration curve can then be used to convert the fluorescence ratios from experimental cells into intracellular K⁺ concentrations.

Signaling Pathways and Applications

This compound is not directly involved in signaling pathways but serves as a crucial tool for monitoring the downstream effects of their activation. Many cellular signaling events lead to changes in ion fluxes across the plasma membrane. For instance, the opening or closing of potassium channels, which are regulated by a multitude of signaling pathways (e.g., G-protein coupled receptor signaling, changes in membrane potential, or intracellular calcium levels), will result in a change in intracellular K⁺ concentration that can be detected by this compound.

Applications:

-

Monitoring K⁺ channel activity: this compound can be used to screen for compounds that modulate the activity of K⁺ channels, which are important drug targets.

-

Studying apoptosis: Changes in intracellular K⁺ are an early event in apoptosis, and this compound can be used to monitor this process.

-

Investigating cellular volume regulation: Cells regulate their volume in response to osmotic stress through the transport of ions, including K⁺. This compound can be used to study these mechanisms.

Caption: Logical relationship of this compound in monitoring signaling events.

Conclusion

References

- 1. Photophysics of the fluorescent K+ indicator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dp.univr.it [dp.univr.it]

- 3. The Molecular Probes Handbook | Thermo Fisher Scientific - US [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound AM, fluorescent K+ binding probe (CAS 124549-23-1) | Abcam [abcam.com]

- 6. Handbook of Fluorescent Probes and Research Products - Richard P. Haugland - Google Books [books.google.com.sg]

An In-depth Technical Guide to PBFI: Excitation, Emission, and Application in Intracellular Potassium Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Potassium-Binding Benzofuran Isophthalate (PBFI), a ratiometric fluorescent indicator used for measuring intracellular potassium (K⁺) concentrations. We will delve into its spectroscopic properties, experimental protocols, and its application in studying cellular signaling pathways.

Spectroscopic and Photophysical Properties of this compound

This compound is a UV-excitable dye that exhibits a spectral shift upon binding to K⁺, allowing for ratiometric measurements. This ratiometric nature minimizes issues such as photobleaching, variable dye loading, and changes in cell morphology, which can affect non-ratiometric indicators. The key quantitative properties of this compound are summarized in the tables below.

Table 1: Spectral Characteristics of this compound

| Property | K⁺-Free this compound | K⁺-Bound this compound | Notes |

| Excitation Maximum | ~380 nm[1] | ~340 nm[1] | The shift in excitation wavelength upon K⁺ binding is the basis for ratiometric analysis. |

| Emission Maximum | ~505 nm[1] | ~505 nm[1] | The emission wavelength is largely unchanged, simplifying detection. |

Table 2: Binding and Photophysical Properties of this compound

| Property | Value | Conditions |

| Dissociation Constant (K_d) for K⁺ | 5.1 mM[2] | In the absence of Na⁺.[2] |

| 44 mM[2] | In solutions with a combined Na⁺ and K⁺ concentration of 135 mM.[2] | |

| 4-5 mM | As reported by some manufacturers. | |

| Selectivity | ~1.5-fold more selective for K⁺ over Na⁺[2][3] | Sufficient for intracellular measurements where [K⁺] is typically ~10 times higher than [Na⁺].[2][3] |

| Fluorescence Lifetime (τ) | 0.52 ns | Excitation at 350 nm, Emission at 546 nm. |

| 0.59 ns | Excitation at 344 nm, Emission at 504 nm. | |

| Quantum Yield (Φ) | Not readily available | - |

| Molar Extinction Coefficient (ε) | Not readily available | - |

Experimental Methodologies

Accurate measurement of intracellular K⁺ using this compound requires proper cell loading and calibration. The following protocols provide a general framework that should be optimized for specific cell types and experimental conditions.

Cell Loading with this compound-AM

This compound is available in a cell-permeant acetoxymethyl (AM) ester form (this compound-AM) for loading into live cells.

-

Reagent Preparation:

-

Prepare a stock solution of this compound-AM (typically 1-5 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Prepare a loading buffer. A common choice is a HEPES-buffered Hank's Balanced Salt Solution (HBSS) with a pH of 7.2-7.4.

-

For some cell types, the addition of Pluronic F-127 (a non-ionic surfactant) to the loading buffer at a final concentration of 0.02-0.04% can aid in the dispersion of the AM ester in the aqueous medium.

-

To prevent the extrusion of the de-esterified dye by organic anion transporters, probenecid (an anion transport inhibitor) can be added to the loading buffer at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Plate cells on coverslips or in microplates suitable for fluorescence microscopy or plate reader assays.

-

Remove the culture medium and wash the cells with the loading buffer.

-

Add the this compound-AM loading solution to the cells at a final concentration of 5-10 µM.

-

Incubate the cells at 37°C for 60-90 minutes. The optimal loading time and temperature should be determined empirically.

-

After incubation, wash the cells twice with the loading buffer (without this compound-AM) to remove any extracellular dye.

-

Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Fluorescence Measurement:

-

Excite the cells alternately at 340 nm and 380 nm.

-

Record the fluorescence emission at 505 nm for each excitation wavelength.

-

The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular K⁺ concentration.

-

In Situ Calibration of this compound

To convert the fluorescence ratio to an absolute K⁺ concentration, an in situ calibration is necessary. This is achieved by equilibrating the intracellular and extracellular K⁺ concentrations using ionophores.

-

Calibration Buffers:

-

Prepare a set of calibration buffers with varying K⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM).

-

To maintain a constant ionic strength, the sum of the K⁺ and Na⁺ concentrations in each buffer should be kept constant (e.g., 150 mM).

-

-

Calibration Procedure:

-

Load the cells with this compound-AM as described above.

-

Expose the cells to the calibration buffers containing an ionophore such as valinomycin (a K⁺ ionophore) or gramicidin (a non-specific monovalent cation ionophore). A typical concentration is 5-10 µM.

-

Allow sufficient time for the intracellular and extracellular K⁺ concentrations to equilibrate.

-

Measure the 340/380 nm fluorescence ratio for each calibration buffer.

-

Plot the fluorescence ratio against the corresponding K⁺ concentration to generate a calibration curve.

-

-

Determination of Intracellular K⁺:

-

The intracellular K⁺ concentration in experimental cells can then be determined by interpolating their measured fluorescence ratios onto the calibration curve.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Intracellular K⁺ Measurement using this compound

The following diagram illustrates the typical workflow for measuring intracellular K⁺ with this compound.

Caption: Experimental workflow for measuring intracellular K⁺ using this compound-AM.

This compound in the Study of Apoptotic Signaling

A critical early event in the apoptotic cascade is the net efflux of intracellular K⁺, which leads to a decrease in intracellular K⁺ concentration.[4] This reduction in ionic strength is a prerequisite for the activation of caspases and endonucleases, key executioners of apoptosis. This compound is an invaluable tool for monitoring this K⁺ efflux. The following diagram illustrates this signaling pathway.

Caption: K⁺ efflux as a key event in apoptosis, measurable by this compound.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - DE [thermofisher.com]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. Induction of apoptosis by intracellular potassium ion depletion: using the fluorescent dye this compound in a 96-well plate method in cultured lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ratiometric Imaging of Intracellular Potassium with PBFI

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Ratiometric Imaging with PBFI

Potassium (K⁺) is the most abundant intracellular cation and a critical regulator of fundamental cellular processes, including membrane potential, cell volume, and enzyme function. Accurate measurement of intracellular K⁺ concentration ([K⁺]i) is therefore essential for research in physiology, pharmacology, and drug development. This compound (Potassium-Binding Benzofuran Isothiocyanate) is a fluorescent indicator that enables the quantification of [K⁺]i through ratiometric imaging.[1]

Ratiometric imaging is a powerful technique that corrects for many of the artifacts inherent in fluorescence microscopy.[2] By measuring fluorescence at two different wavelengths, the method normalizes for variations in dye concentration, cell path length, photobleaching, and illumination intensity.[3][4] This results in a more accurate and reproducible quantification of ion concentrations compared to single-wavelength indicators.[2]

This compound is an excitation-ratiometric dye.[4] Its fluorescence excitation spectrum shifts upon binding to K⁺ ions. The dye is excited at two wavelengths:

-

~380 nm: The K⁺-free form of the dye is excited at this wavelength.[3][5]

-

~340 nm: The K⁺-bound form of the dye is excited at this wavelength.[3][5]

Both forms of the dye emit fluorescence at the same wavelength, approximately 505 nm.[4][5] The ratio of the fluorescence intensity emitted upon excitation at 340 nm versus 380 nm is directly proportional to the intracellular K⁺ concentration. This ratiometric approach provides a robust method for quantifying [K⁺]i.[2]

Caption: The core principle of ratiometric imaging using the K⁺ indicator this compound.

Spectral Properties and Data

The spectral characteristics of this compound are crucial for its application. While this compound is selective for K⁺, its affinity can be influenced by other ions, particularly Na⁺. Therefore, in situ calibration is essential for accurate quantification.[6]

| Property | Value | Conditions / Notes |

| Excitation Wavelengths | ~340 nm (K⁺-bound) / ~380 nm (K⁺-free) | UV-excitable[4] |

| Emission Wavelength | ~500-505 nm | Green emission[5][7] |

| Dissociation Constant (K_d) for K⁺ | ~4-5 mM | In the absence of Na⁺[7][8] |

| ~44 mM | In physiological solutions ([Na⁺] + [K⁺] = 135 mM)[6] | |

| Selectivity | ~1.5-fold more selective for K⁺ over Na⁺ | Sufficient for typical cytosolic conditions where [K⁺] is ~10x higher than [Na⁺][4][6] |

Table 1: Summary of quantitative data for the this compound fluorescent indicator.

Experimental Protocols

Cell Loading with this compound-AM

This compound is introduced into cells using its membrane-permeant acetoxymethyl (AM) ester form. Inside the cell, non-specific esterases cleave the AM groups, trapping the fluorescent indicator in the cytoplasm.[7][9]

Materials:

-

This compound, AM (e.g., Invitrogen P1265MP)

-

Anhydrous dimethylsulfoxide (DMSO)

-

Pluronic® F-127, 20% solution in DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, serum-free

Protocol:

-

Prepare Stock Solution: Prepare a 1-10 mM stock solution of this compound, AM in anhydrous DMSO. Aliquot and store desiccated at -20°C.[9]

-

Prepare Loading Solution: On the day of the experiment, dilute the this compound, AM stock solution into serum-free buffer to a final working concentration of 1-10 µM.[9]

-

Aid Dispersion: To prevent dye aggregation in the aqueous buffer, first mix the this compound, AM stock solution with an equal volume of 20% Pluronic F-127, then dilute this mixture into the final loading buffer.[3][10]

-

Incubation: Replace the cell culture medium with the this compound loading solution and incubate for 30-60 minutes at 20-37°C. Optimal time and temperature should be determined empirically for each cell type.[9]

-

Wash: Remove the loading solution and wash the cells two to three times with fresh, dye-free buffer to remove extracellular this compound-AM.[9]

-

De-esterification: Incubate the cells for an additional 30 minutes in dye-free buffer to allow for complete hydrolysis of the AM esters by intracellular esterases.[10]

Caption: Standard experimental workflow for loading cells with this compound-AM.

In Situ Calibration of Intracellular this compound

To convert fluorescence ratios to absolute [K⁺]i, an in situ calibration is required to determine the parameters of the binding equation under intracellular conditions.[11] This is typically achieved by using ionophores to equilibrate intracellular and extracellular K⁺ concentrations.

Materials:

-

This compound-loaded cells

-

A series of calibration buffers with known K⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM K⁺). Osmolarity is kept constant by substituting K⁺ with Na⁺ or another cation like N-methyl-D-glucamine.[6]

-

Ionophores: Valinomycin (K⁺ ionophore) and Nigericin (K⁺/H⁺ antiporter) at ~5-10 µM.

Protocol:

-

Prepare Cells: Load cells with this compound-AM as described in Protocol 3.1.

-

Equilibrate: Sequentially perfuse the cells with the calibration buffers, each containing the ionophores (e.g., valinomycin). This permeabilizes the membrane and forces [K⁺]i to equal the known extracellular K⁺ concentration.[11]

-

Acquire Data: For each calibration buffer, acquire fluorescence images by exciting at ~340 nm and ~380 nm and collecting emission at ~505 nm.

-

Calculate Ratios: Calculate the background-subtracted fluorescence ratio (R = F₃₄₀ / F₃₈₀) for each known K⁺ concentration.

-

Determine Parameters: Plot the ratio (R) against [K⁺] to generate a calibration curve. Determine the key parameters: R_min (ratio at zero K⁺), R_max (ratio at saturating K⁺), and the apparent K_d. These parameters are then used to convert experimental ratios to [K⁺]i in subsequent experiments using the Grynkiewicz equation.[12]

Caption: Workflow for performing an in situ calibration of the this compound signal.

Applications in Signaling and Drug Development

The ability to quantify [K⁺]i has made this compound a valuable tool in various research areas. A renewed interest in the probe has been driven by the discovery that intracellular K⁺ levels are a key controlling factor in apoptosis.[6]

Key Applications:

-

Apoptosis: A sustained decrease in intracellular K⁺ is an early and critical event in the apoptotic cascade, triggering caspase activation and cell shrinkage. This compound is used to monitor this K⁺ efflux.[6][13]

-

Ion Channel and Transporter Function: this compound can be used to assay the activity of K⁺ channels and transporters, such as the Na⁺/K⁺-ATPase, by measuring the resulting changes in bulk cytoplasmic K⁺.[6]

-

Cell Volume Regulation: The probe allows for real-time monitoring of K⁺ fluxes that are essential for cells to regulate their volume in response to osmotic challenges.

Caption: Simplified signaling pathway of apoptosis showing the central role of K⁺ efflux.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ratiometric Imaging | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. ionbiosciences.com [ionbiosciences.com]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. This compound AM, fluorescent K+ binding probe (CAS 124549-23-1) | Abcam [abcam.com]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Challenge | Open Access Kent State (OAKS) [oaks.kent.edu]

- 12. In situ calibration and [H+] sensitivity of the fluorescent Na+ indicator SBFI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Induction of apoptosis by intracellular potassium ion depletion: using the fluorescent dye this compound in a 96-well plate method in cultured lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PBFI AM for Intracellular Potassium Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Potassium-Binding Benzofuran Isophthalate Acetoxymethyl Ester (PBFI AM), a widely used fluorescent indicator for the ratiometric measurement of intracellular potassium (K⁺) concentrations. This document details the probe's mechanism, key properties, experimental protocols, and applications in cellular biology and drug discovery.

Introduction to this compound AM

This compound AM is a cell-permeant dye that, once inside a cell, is hydrolyzed by intracellular esterases into its membrane-impermeant active form, this compound.[1] this compound is a ratiometric indicator, meaning the ratio of its fluorescence emission at two different excitation wavelengths changes upon binding to K⁺.[2][3][4][5] This ratiometric property is highly advantageous as it minimizes issues such as uneven dye loading, photobleaching, and variable cell morphology, allowing for more accurate quantification of intracellular K⁺ concentrations.[3][4][5]

The spectral response of this compound is similar to that of the calcium indicator Fura-2, allowing researchers to use the same optical filters and equipment.[6][7][8] While its selectivity for K⁺ over sodium (Na⁺) is modest (approximately 1.5-fold), it is generally sufficient for intracellular measurements where the K⁺ concentration is typically about 10 times higher than the Na⁺ concentration.[3][4][6][9]

Mechanism of Action

The functionality of this compound AM relies on a two-step process to enable the measurement of intracellular potassium.

Caption: Mechanism of this compound AM action.

Initially, the acetoxymethyl (AM) ester form allows the molecule to passively diffuse across the cell membrane. Once in the cytoplasm, intracellular esterases cleave the AM groups, converting this compound AM into its active, membrane-impermeant form, this compound. This active form then reversibly binds to intracellular K⁺, leading to a change in its fluorescence properties.

Quantitative Data Summary

The key spectral and binding properties of this compound are summarized below. These values can be influenced by the intracellular environment, including pH, viscosity, and the presence of other ions.[9]

| Property | Value | Conditions / Notes | Citation |

| Excitation Wavelengths | 340 nm and 380 nm | Ratiometric measurement | [2][3][4][6] |

| 336 nm | General absorption maximum | [1] | |

| 340 nm and 390 nm | Alternative excitation pair | ||

| Emission Wavelength | 505 nm | [2][3][4] | |

| 500 nm | [6] | ||

| 480-557 nm | Emission range | [1] | |

| Dissociation Constant (Kd) for K⁺ | 4 mM | [2][4] | |

| 5 mM | [5] | ||

| 5.1 mM | In the absence of Na⁺ | [1][6][9] | |

| 44 mM | In solutions with [Na⁺] + [K⁺] = 135 mM | [1][6][9] | |

| 11 mM | In buffers with tetramethylammonium chloride replacing Na⁺ | [9] | |

| Selectivity | ~1.5x more selective for K⁺ over Na⁺ | [3][4][6][9] | |

| Molecular Weight | 1171.1 g/mol | [1][4] |

Experimental Protocols

General Cell Loading Protocol

This protocol provides a general guideline for loading cells with this compound AM. Optimal conditions, such as dye concentration and incubation time, should be determined empirically for each cell type and experimental setup.[3]

Materials:

-

This compound AM

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable buffer (pH 7.2-7.4)

-

Probenecid (optional, to prevent dye leakage)

Procedure:

-

Prepare this compound AM Stock Solution: Dissolve this compound AM in anhydrous DMSO to create a stock solution (e.g., 1-5 mM). Vortex briefly to ensure complete dissolution.

-

Prepare Loading Buffer:

-

For a final loading concentration of 5-10 µM this compound AM, dilute the stock solution into the desired volume of HBSS.

-

Add Pluronic F-127 to the loading buffer to a final concentration of 0.02-0.04% to aid in dye dispersion.[3][10]

-

(Optional) If using probenecid to inhibit anion transporters and improve dye retention, add it to the loading buffer at a final concentration of 1-2.5 mM.[3]

-

-

Cell Loading:

-

Remove the cell culture medium from adherent cells or pellet suspended cells by centrifugation.

-

Add the this compound AM loading buffer to the cells.

-

Incubate the cells at 37°C for 60-90 minutes.[3] The optimal time may vary.

-

-

Wash:

-

Remove the loading buffer.

-

Wash the cells 2-3 times with fresh, pre-warmed HBSS (or other appropriate buffer) to remove extracellular dye.

-

-

De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

Measurement: Proceed with fluorescence measurements using a fluorescence microscope, plate reader, or flow cytometer equipped with appropriate filters for ratiometric imaging (Excitation: 340/380 nm, Emission: ~505 nm).

Caption: General experimental workflow for using this compound AM.

In Situ Calibration of Intracellular this compound

To accurately determine the intracellular K⁺ concentration, an in situ calibration is essential, as the properties of the dye can be altered by the cytoplasmic environment.[11] The goal is to equilibrate intracellular and extracellular K⁺ concentrations using ionophores.

Materials:

-

This compound-loaded cells

-

Calibration buffers with varying K⁺ concentrations (e.g., 0, 20, 40, 80, 120, 150 mM K⁺). The combined concentration of K⁺ and Na⁺ should be kept constant (e.g., 150 mM) to maintain physiological ionic strength.

-

Ionophores such as valinomycin (a K⁺ ionophore) and gramicidin, or a combination of valinomycin, nigericin, and gramicidin.[11][12][13]

Procedure:

-

Load cells with this compound AM as described in the previous protocol.

-

Expose the loaded cells to a series of calibration buffers containing known K⁺ concentrations.

-

Add the ionophore(s) (e.g., 10 µM gramicidin or a combination of ionophores) to each buffer to permeabilize the membrane to K⁺ and other ions, thereby clamping the intracellular K⁺ concentration to the extracellular level.[13]

-

For each calibration buffer, measure the 340/380 nm fluorescence ratio after it has stabilized.

-

Plot the fluorescence ratio against the known K⁺ concentrations to generate a calibration curve.

-

This curve can then be used to convert the fluorescence ratios from experimental samples into intracellular K⁺ concentrations.

Applications in Research and Drug Development

This compound AM is a valuable tool for investigating cellular processes where K⁺ dynamics play a critical role.

-

Apoptosis: Depletion of intracellular K⁺ is a key event in the apoptotic cascade, necessary for cell shrinkage and caspase activation.[14][15] this compound can be used to monitor K⁺ efflux during apoptosis and to screen for compounds that modulate this process.[14][16]

-

Ion Channel and Transporter Function: The activity of K⁺ channels and transporters can be assessed by measuring the resulting changes in intracellular K⁺ concentration with this compound.

-

Cellular Metabolism and Signaling: Intracellular K⁺ levels are linked to various metabolic and signaling pathways. This compound can help elucidate the role of K⁺ in these processes.

Caption: Role of K⁺ efflux in apoptosis, monitored by this compound.

Limitations and Considerations

-

Selectivity: As mentioned, this compound has limited selectivity against Na⁺, which can be a confounding factor in experiments where large changes in intracellular Na⁺ are expected.[9][17]

-

Calibration: Accurate quantification requires careful in situ calibration, as the dye's response is sensitive to the intracellular environment.[11]

-

Compartmentalization: Like other AM esters, this compound can sometimes become compartmentalized within organelles. Performing loading at lower temperatures may help mitigate this issue.[15]

-

Signal-to-Noise: The fluorescence quantum yield of this compound is lower than that of some calcium indicators, which may necessitate higher loading concentrations.[15] The maximum fluorescence increase upon K⁺ binding is only about 2-fold.[17]

References

- 1. caymanchem.com [caymanchem.com]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. ionbiosciences.com [ionbiosciences.com]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. abpbio.com [abpbio.com]

- 7. Invitrogen this compound, AM, cell permeant - Special Packaging 20 x 50 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.no]

- 8. Invitrogen™ this compound, AM, cell permeant - Special Packaging | Fisher Scientific [fishersci.ca]

- 9. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 10. This compound-AM staining [bio-protocol.org]

- 11. Challenge | Open Access Kent State (OAKS) [oaks.kent.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Induction of apoptosis by intracellular potassium ion depletion: using the fluorescent dye this compound in a 96-well plate method in cultured lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Vesicle-Based Sensors for Extracellular Potassium Detection - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Benzofuran Isophthalate Indicators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history, development, and application of benzofuran isophthalate indicators, a cornerstone of intracellular ion measurement. With a primary focus on the pioneering fluorescent indicator, Sodium-binding Benzofuran Isophthalate (SBFI), this document provides a comprehensive overview of its chemical properties, experimental applications, and its role in elucidating critical cellular signaling pathways.

A Legacy of Rational Design: The History of Benzofuran Isophthalate Indicators

The development of benzofuran isophthalate indicators is a landmark achievement in the field of cell biology, born from the rational design principles pioneered by Roger Tsien and his colleagues. The journey began with the recognized need for accurate, non-invasive methods to measure intracellular ion concentrations, which are fundamental to a vast array of physiological processes.

The conceptual predecessor to these indicators was the calcium chelator BAPTA, itself an improvement upon EGTA. BAPTA was engineered to offer superior selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺) and reduced sensitivity to pH changes, crucial for reliable measurements within the cellular environment.

The true innovation, however, came with the fusion of this chelating core to a fluorescent reporter molecule. In 1989, Akwasi Minta and Roger Y. Tsien introduced a new class of fluorescent indicators for cytosolic sodium (Na⁺), with the most prominent being Sodium-binding Benzofuran Isophthalate (SBFI)[1][2]. The design of SBFI incorporated a crown ether as the Na⁺-binding moiety, linked to two benzofuran isophthalate fluorophores[1][2]. This specific combination of a selective ion-binding domain and fluorescent reporters gave rise to a ratiometric indicator, a significant leap forward in quantitative intracellular ion imaging.

The isophthalate group was a key choice in the design of SBFI. While the benzofuran moiety provides the core fluorescent properties, the two carboxylic acid groups of the isophthalate are crucial for modulating the electron density of the fluorophore upon ion binding. This change in electron density is what leads to the shift in the excitation spectrum, enabling ratiometric measurements. This ratiometric capability, allowing for the determination of ion concentrations independent of indicator concentration, loading efficiency, and cell thickness, solidified the importance of SBFI and its underlying design principles in cellular biology research[3][4].

Quantitative Data Presentation

The photophysical and ion-binding properties of Sodium-binding Benzofuran Isophthalate (SBFI) are critical for its application in quantitative fluorescence microscopy. The following tables summarize these key parameters for the two most common forms of the indicator: the cell-impermeant salt form and the cell-permeant acetoxymethyl (AM) ester.

| Property | SBFI (Salt Form) | SBFI, AM | Reference |

| Molecular Weight | ~907 g/mol (as tetraammonium salt) | 1127.06 g/mol | [5] |

| Excitation Wavelength (Na⁺-bound) | ~333-345 nm | Not applicable (hydrolyzed intracellularly) | [6][7] |

| Excitation Wavelength (Na⁺-free) | ~370-390 nm | Not applicable (hydrolyzed intracellularly) | [6] |

| Emission Wavelength | ~505-550 nm | Not applicable (hydrolyzed intracellularly) | [3][6] |

| Quantum Yield (Na⁺-free) | Low | Not applicable | [8] |

| Quantum Yield (Na⁺-bound) | Increased upon Na⁺ binding | Not applicable | [8] |

| Dissociation Constant (Kd) for Na⁺ | ~20 mM (in 120 mM K⁺) | Not applicable | [1][6] |

| Selectivity (Na⁺ over K⁺) | ~18-20 fold | Not applicable | [6] |

| Solubility | Water | DMSO | [9] |

Note: The properties of SBFI, AM are those of the esterified form, which is cleaved by intracellular esterases to release the active, cell-impermeant SBFI.

Experimental Protocols

The successful use of SBFI for intracellular sodium measurements relies on meticulous experimental procedures. Below are detailed methodologies for cell loading and in situ calibration.

Cell Loading with SBFI, AM

This protocol describes the general procedure for loading cells with the membrane-permeant acetoxymethyl (AM) ester of SBFI.

Materials:

-

SBFI, AM (≥95% purity)[5]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Adherent or suspension cells

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-10 mM stock solution of SBFI, AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

-

Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

-

-

Prepare Loading Solution:

-

On the day of the experiment, dilute the SBFI, AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 5-10 µM.

-

To aid in the dispersion of the nonpolar AM ester in the aqueous loading medium, add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04%.

-

-

Cell Loading:

-

Replace the cell culture medium with the prepared loading solution.

-

Incubate the cells at 37°C for 30-60 minutes. The optimal loading time can vary depending on the cell type and should be determined empirically.

-

After incubation, wash the cells twice with fresh physiological buffer to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Imaging:

-

Mount the cells on a fluorescence microscope equipped with appropriate filters for ratiometric imaging of SBFI.

-

Excite the cells alternately at ~340 nm and ~380 nm, and collect the emission at ~505 nm.

-

The ratio of the fluorescence intensities (F340/F380) is then used to determine the intracellular sodium concentration.

-

In Situ Calibration of Intracellular SBFI

To accurately determine the intracellular sodium concentration from the fluorescence ratio, an in situ calibration is essential. This protocol utilizes ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

Materials:

-

Cells loaded with SBFI (from the protocol above)

-

Calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM). The ionic strength of the buffers should be kept constant by replacing NaCl with KCl or another suitable salt.

-

Gramicidin (a Na⁺ ionophore)

-

Monensin (a Na⁺/H⁺ exchanger)

-

Ouabain (a Na⁺/K⁺-ATPase inhibitor)

Procedure:

-

Prepare Calibration Buffers: Prepare a series of calibration buffers with known Na⁺ concentrations, maintaining constant ionic strength.

-

Expose Cells to Ionophores:

-

At the end of an experiment, expose the SBFI-loaded cells to a calibration buffer containing a cocktail of ionophores. A common combination is gramicidin (~5 µM), monensin (~5 µM), and ouabain (~100 µM). This combination collapses the Na⁺ gradient across the plasma membrane, allowing the intracellular Na⁺ concentration to equilibrate with the extracellular concentration.

-

-

Acquire Fluorescence Ratios:

-

Sequentially perfuse the cells with the different calibration buffers (from low to high Na⁺ concentration).

-

For each calibration buffer, record the steady-state fluorescence ratio (F340/F380).

-

-

Generate Calibration Curve:

-

Plot the fluorescence ratio as a function of the known Na⁺ concentration.

-

Fit the data to the Grynkiewicz equation to determine the key calibration parameters: Rmin (the ratio in the absence of Na⁺), Rmax (the ratio at saturating Na⁺), and the apparent dissociation constant (Kd).

-

-

Calculate Intracellular Na⁺ Concentration:

-

Use the determined calibration parameters to convert the experimental fluorescence ratios from your experiments into intracellular Na⁺ concentrations.

-

Visualizing Cellular Processes: Signaling Pathways and Workflows

Benzofuran isophthalate indicators have been instrumental in dissecting complex signaling pathways where sodium ions play a pivotal role. The following diagrams, rendered in DOT language, illustrate some of these key processes and experimental workflows.

Experimental Workflow for Intracellular Sodium Measurement

Signaling Pathway of the Na⁺/K⁺-ATPase

Signaling Pathway of the Na⁺/Ca²⁺ Exchanger

References

- 1. Fluorescent indicators for cytosolic sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How does SBFI work as a sodium indicator? | AAT Bioquest [aatbio.com]

- 4. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. What is Sodium-binding benzofuran isophthalate (SBFI)? | AAT Bioquest [aatbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Performance Comparison of Fluorescent Sodium Ion Indicators | AAT Bioquest [aatbio.com]

- 9. ionbiosciences.com [ionbiosciences.com]

An In-depth Technical Guide on the Selectivity of PBFI for Potassium over Sodium Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Potassium-Binding Benzofuran Isothiocyanate (PBFI), focusing on its core application in distinguishing between potassium (K⁺) and sodium (Na⁺) ions. This compound is a UV-excitable, ratiometric fluorescent indicator vital for measuring intracellular potassium concentrations. Understanding its selectivity is critical for accurate experimental design and data interpretation in various research and drug development contexts.

Core Principles of this compound Function

This compound's mechanism of action is rooted in its molecular structure, which features a benzofuranyl fluorophore linked to a crown ether chelator.[1] The specific cavity size of this crown ether is designed to selectively bind potassium ions.[1] This binding event induces a conformational change in the molecule, leading to a shift in its fluorescence properties. This shift is ratiometric, meaning the ratio of fluorescence intensity at two different excitation wavelengths changes predictably with the concentration of K⁺. The K⁺-bound form of this compound is typically measured with an excitation wavelength of approximately 340 nm, while the K⁺-free form is detected at around 380 nm, with emission for both states observed at approximately 505 nm.[2][3][4] This ratiometric capability is advantageous for quantitative measurements as it minimizes issues such as photobleaching, variable dye loading, and differences in cell morphology.[2][3][4]

Quantitative Analysis of this compound Selectivity

While this compound is a valuable tool, it exhibits only moderate selectivity for potassium over sodium, being approximately 1.5 times more selective for K⁺.[1][2][3][4] This characteristic is often sufficient for intracellular measurements, where the physiological concentration of K⁺ is typically around 10 times higher than that of Na⁺.[1][2][3][4] The dissociation constant (Kd), a measure of the affinity of the indicator for an ion, is crucial for quantitative analysis and is significantly influenced by the ionic environment.

The tables below summarize the key quantitative parameters of this compound's interaction with potassium and sodium ions under different conditions.

| Parameter | Ion | Condition | Value | Reference(s) |

| Selectivity | K⁺ over Na⁺ | Not specified | ~1.5-fold | [1][2] |

| Excitation (Bound) | K⁺ | Not specified | ~340 nm | [2][3][4] |

| Excitation (Free) | K⁺ | Not specified | ~380 nm | [2][3][4] |

| Emission | K⁺ (Bound and Free) | Not specified | ~505 nm | [2][3][4] |

| Parameter | Ion | Condition | Value (mM) | Reference(s) |

| Dissociation Constant (Kd) | K⁺ | In the absence of Na⁺ | 5.1 | [1] |

| K⁺ | Combined [K⁺] + [Na⁺] = 135 mM | 44 | [1] | |

| K⁺ | In the absence of Na⁺ | 1.7 | [5] | |

| K⁺ | Combined [K⁺] + [Na⁺] = 135 mM | 17.5 | [5] | |

| K⁺ | Not specified | 4-5 | [3][4] |

Signaling Pathway and Binding Mechanism

The interaction between this compound and a potassium ion is a direct binding event that triggers a change in the fluorophore's quantum yield. The following diagram illustrates this fundamental signaling mechanism.

Caption: this compound binds K⁺ via its crown ether, causing a conformational change and increased fluorescence.

Experimental Protocol: Determining K⁺/Na⁺ Selectivity of this compound

This protocol outlines a detailed methodology for quantifying the selectivity of this compound for potassium over sodium ions in a cell-free system using a fluorescence spectrophotometer.

1. Reagent and Buffer Preparation:

-

This compound Stock Solution: Prepare a 1 mM stock solution of the salt form of this compound in high-purity water.

-

K⁺-free, Na⁺-rich Buffer (Buffer A): 150 mM NaCl, 10 mM HEPES, pH adjusted to 7.2.

-

Na⁺-free, K⁺-rich Buffer (Buffer B): 150 mM KCl, 10 mM HEPES, pH adjusted to 7.2.

-

Intermediate Calibration Buffers: Prepare a series of buffers with varying K⁺ and Na⁺ concentrations by mixing Buffer A and Buffer B in different ratios, while maintaining a constant total salt concentration of 150 mM. For example:

-

0 mM K⁺, 150 mM Na⁺ (Buffer A)

-

15 mM K⁺, 135 mM Na⁺

-

30 mM K⁺, 120 mM Na⁺

-

...and so on, up to 150 mM K⁺, 0 mM Na⁺ (Buffer B).

-

2. Instrumentation Setup:

-

Fluorescence Spectrophotometer/Plate Reader:

-

Set the emission wavelength to 505 nm.

-

Set the excitation wavelengths to 340 nm and 380 nm.

-

Ensure the instrument is properly calibrated and warmed up according to the manufacturer's instructions.

-

3. Titration Procedure:

-

Prepare a working solution of this compound in each of the intermediate calibration buffers. A final this compound concentration of 1-5 µM is typically appropriate.

-

Transfer the this compound-buffer solutions to appropriate cuvettes or a microplate.

-

Measure the fluorescence intensity at the emission wavelength (505 nm) for each sample, first with excitation at 340 nm (F340) and then with excitation at 380 nm (F380).

-

Calculate the fluorescence ratio (R) for each calibration buffer using the formula: R = F340 / F380.

-

Determine R_min and R_max:

-

R_min is the ratio in the K⁺-free buffer (0 mM K⁺).

-

R_max is the ratio at saturating K⁺ concentration (e.g., 150 mM K⁺).

-

-

Plot the fluorescence ratio (R) as a function of the K⁺ concentration.

-

To determine the selectivity for K⁺ over Na⁺, perform a similar titration with varying Na⁺ concentrations in a K⁺-free buffer. This will allow for the calculation of the dissociation constant for Na⁺. The ratio of the dissociation constants (Kd_Na / Kd_K) will provide a quantitative measure of selectivity.

4. Data Analysis:

The dissociation constant (Kd) for K⁺ can be calculated by fitting the titration data to the following equation:

[K⁺] = Kd * [(R - R_min) / (R_max - R)]

This detailed protocol allows for the precise determination of this compound's selectivity and its response to varying concentrations of potassium and sodium, providing a solid foundation for its use in experimental settings.

The following diagram illustrates the general workflow for determining this compound selectivity.

Caption: Workflow for determining the K⁺/Na⁺ selectivity of this compound using fluorescence spectroscopy.

Conclusion

This compound remains a cornerstone fluorescent indicator for the measurement of intracellular potassium. While its selectivity over sodium is moderate, a thorough understanding of its quantitative properties and the application of rigorous experimental protocols, as detailed in this guide, enables researchers to obtain accurate and reproducible data. This is particularly crucial in the fields of cellular physiology, neuroscience, and drug discovery, where precise measurements of ion dynamics are paramount.

References

- 1. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. ionbiosciences.com [ionbiosciences.com]

- 5. Potassium and sodium measurements at clinical concentrations using phase-modulation fluorometry - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Dissociation Constant (Kd) of PBFI for Potassium Ions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the potassium-sensitive fluorescent indicator, Potassium-Binding Benzofuran Isophthalate (PBFI), with a specific focus on its dissociation constant (Kd) for potassium ions (K⁺). Understanding the Kd is critical for the accurate quantification of intracellular and extracellular K⁺ concentrations, which play a pivotal role in numerous physiological processes, including nerve impulse transmission, muscle contraction, and the maintenance of cell membrane potential.

Core Principles: The Dissociation Constant (Kd)

The dissociation constant (Kd) is the equilibrium constant that measures the propensity of a larger complex to separate (dissociate) reversibly into its smaller components. In the context of this compound and potassium, it represents the concentration of K⁺ at which half of the this compound molecules are bound to a potassium ion. A lower Kd value signifies a higher binding affinity, and conversely, a higher Kd indicates a lower affinity.

The binding of this compound to K⁺ can be represented by the following equilibrium:

This compound + K⁺ ⇌ this compound-K⁺

The dissociation constant is then defined as:

Kd = ([this compound][K⁺]) / [this compound-K⁺]

Where:

-

[this compound] is the concentration of free this compound

-

[K⁺] is the concentration of potassium ions

-

[this compound-K⁺] is the concentration of the this compound-potassium complex

This compound Spectral Properties and Ratiometric Measurement

This compound is a ratiometric indicator, meaning that the concentration of the target ion is determined from the ratio of fluorescence intensities at two different excitation or emission wavelengths. Upon binding to K⁺, the fluorescence emission of this compound increases when excited at approximately 340 nm, while the fluorescence when excited at around 380 nm is largely unaffected by K⁺ concentration. The ratio of the fluorescence intensities (F340/F380) is therefore proportional to the K⁺ concentration, providing a robust measurement that is less susceptible to variations in dye concentration, cell thickness, and photobleaching.[1][2]

Quantitative Data: this compound Dissociation Constants for K⁺

The binding affinity of this compound for K⁺ is notably influenced by the presence of other monovalent cations, particularly sodium (Na⁺). This is a critical consideration for experimental design, especially when measuring intracellular K⁺ where Na⁺ is also present.

| Condition | Dissociation Constant (Kd) for K⁺ | Reference(s) |

| In the absence of Na⁺ | 5.1 mM | [3] |

| In solutions with a combined Na⁺ and K⁺ concentration of 135 mM | 44 mM | [3] |

| In buffers with Na⁺ replaced by tetramethylammonium chloride | 11 mM | [3] |

| General reported value | ~5 mM | [2] |

| In aqueous solution at pH 7.2 (pKd of 2.2) | ~6.3 mM | [4] |

Signaling and Experimental Logic

The determination of K⁺ concentration using this compound relies on the direct binding of the ion to the dye, leading to a quantifiable change in its fluorescence properties. The experimental workflow involves calibrating the fluorescence ratio against known K⁺ concentrations to generate a standard curve, which can then be used to determine unknown K⁺ concentrations in experimental samples.

Experimental Protocols

Accurate determination of the this compound Kd for K⁺ requires careful experimental design and execution. Both in vitro and in situ calibration methods are employed, with the choice depending on the specific research question.

In Vitro Kd Determination Protocol

This method is used to determine the Kd of this compound in a cell-free system, allowing for precise control over the ionic composition of the calibration solutions.

Materials:

-

This compound, potassium salt

-

Potassium chloride (KCl)

-

Sodium chloride (NaCl) or a substitute like tetramethylammonium chloride

-

Buffer (e.g., 10 mM MOPS or HEPES, pH 7.2)

-

Deionized water

-

Fluorometer or microplate reader capable of dual-wavelength excitation and emission detection

Procedure:

-

Prepare a this compound stock solution: Dissolve this compound in deionized water to a concentration of 1-10 mM.

-

Prepare calibration buffers: Create a series of calibration buffers with varying K⁺ concentrations (e.g., 0, 1, 5, 10, 20, 50, 100, 150 mM KCl).

-

To assess the effect of Na⁺, prepare a parallel set of buffers containing a constant physiological concentration of NaCl (e.g., 135 mM total with varying K⁺/Na⁺ ratios).[3]

-

Maintain constant pH and ionic strength across all buffers.

-

-

Prepare measurement samples: Add a small aliquot of the this compound stock solution to each calibration buffer to a final concentration of 1-5 µM.

-

Spectrofluorometric Measurement:

-

Set the excitation wavelengths to 340 nm and 380 nm.

-

Set the emission wavelength to 505 nm.[2]

-

Measure the fluorescence intensity at both excitation wavelengths for each K⁺ concentration.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380) for each K⁺ concentration.

-

Plot the fluorescence ratio as a function of [K⁺].

-

Fit the data to the following equation to determine the Kd: Ratio = Rmin + (Rmax - Rmin) * ([K⁺] / (Kd + [K⁺])) Where:

-

Rmin is the ratio at zero K⁺.

-

Rmax is the ratio at saturating K⁺.

-

-

In Situ Kd Determination Protocol

Due to the complex intracellular environment, the Kd of this compound can differ from its value in a simple buffer.[3] In situ calibration is therefore essential for accurate intracellular K⁺ measurements. This protocol utilizes ionophores to equilibrate intracellular and extracellular K⁺ concentrations.

Materials:

-

Cells cultured on coverslips

-

This compound-AM (the cell-permeant form of this compound)

-

Pluronic F-127

-

HEPES-buffered salt solution (or similar physiological buffer)

-

Calibration buffers with varying K⁺ concentrations (as described for the in vitro protocol)

-

Ionophores: Gramicidin (10 µM) or a combination of valinomycin and nigericin.[5][6]

-

Fluorescence microscope with a ratiometric imaging system

Procedure:

-

Cell Loading:

-

Prepare a loading solution of this compound-AM (typically 5-10 µM) in a physiological buffer containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes.

-